2-phenyl-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide
Description
“N-[3-(5-Isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide” is a chemical compound with the molecular formula C24H22N2O2 . It is a derivative of benzoxazole, a heterocyclic compound with a fusion of benzene and oxazole .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves the use of benzoxazolyl aniline as a privileged scaffold . These novel analogs are synthesized in straightforward simple chemistry without any quantitative chromatographic separations in reasonable yields . The amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group has been reported to result in good antimalarial activity .Molecular Structure Analysis
The molecular structure of “N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide” is characterized by a benzoxazole ring attached to a phenyl group via a nitrogen atom . The benzoxazole ring also has an isopropyl group attached to it .Chemical Reactions Analysis
Benzoxazole derivatives have been found to exhibit different biological activities . They have been evaluated as potential antimalarial, antileishmanial, antitrypanosomal, and antimicrobial agents . The chloroacetyl functionalization of benzoxazolyl aniline serves as a good early goal for constructing and synthesizing new antimicrobial and antiprotozoal agents .Future Directions
The future directions in the research of benzoxazole derivatives like “N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide” could involve further exploration of their potential biological activities . There is a global necessity to develop new age chemotherapeutics to battle different forms of diseases like tuberculosis . Therefore, these compounds could be promising candidates for the development of new potential chemotherapy drugs .
Properties
IUPAC Name |
2-phenyl-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-16(2)18-11-12-22-21(15-18)26-24(28-22)19-9-6-10-20(14-19)25-23(27)13-17-7-4-3-5-8-17/h3-12,14-16H,13H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFHINCATWVXOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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